Cas no 2138212-07-2 (5-(4-methanesulfonyl-1H-pyrazol-1-yl)pyrazin-2-ylmethanol)

5-(4-methanesulfonyl-1H-pyrazol-1-yl)pyrazin-2-ylmethanol 化学的及び物理的性質
名前と識別子
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- 5-(4-methanesulfonyl-1H-pyrazol-1-yl)pyrazin-2-ylmethanol
- [5-(4-methanesulfonyl-1H-pyrazol-1-yl)pyrazin-2-yl]methanol
- 2138212-07-2
- EN300-1115199
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- インチ: 1S/C9H10N4O3S/c1-17(15,16)8-3-12-13(5-8)9-4-10-7(6-14)2-11-9/h2-5,14H,6H2,1H3
- InChIKey: ZQGIECCLOJQFHL-UHFFFAOYSA-N
- SMILES: S(C)(C1C=NN(C2C=NC(CO)=CN=2)C=1)(=O)=O
計算された属性
- 精确分子量: 254.04736137g/mol
- 同位素质量: 254.04736137g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 17
- 回転可能化学結合数: 3
- 複雑さ: 356
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -1.5
- トポロジー分子極性表面積: 106Ų
5-(4-methanesulfonyl-1H-pyrazol-1-yl)pyrazin-2-ylmethanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1115199-5g |
[5-(4-methanesulfonyl-1H-pyrazol-1-yl)pyrazin-2-yl]methanol |
2138212-07-2 | 95% | 5g |
$3065.0 | 2023-10-27 | |
Enamine | EN300-1115199-1.0g |
[5-(4-methanesulfonyl-1H-pyrazol-1-yl)pyrazin-2-yl]methanol |
2138212-07-2 | 1g |
$1057.0 | 2023-06-09 | ||
Enamine | EN300-1115199-0.1g |
[5-(4-methanesulfonyl-1H-pyrazol-1-yl)pyrazin-2-yl]methanol |
2138212-07-2 | 95% | 0.1g |
$930.0 | 2023-10-27 | |
Enamine | EN300-1115199-0.25g |
[5-(4-methanesulfonyl-1H-pyrazol-1-yl)pyrazin-2-yl]methanol |
2138212-07-2 | 95% | 0.25g |
$972.0 | 2023-10-27 | |
Enamine | EN300-1115199-0.5g |
[5-(4-methanesulfonyl-1H-pyrazol-1-yl)pyrazin-2-yl]methanol |
2138212-07-2 | 95% | 0.5g |
$1014.0 | 2023-10-27 | |
Enamine | EN300-1115199-1g |
[5-(4-methanesulfonyl-1H-pyrazol-1-yl)pyrazin-2-yl]methanol |
2138212-07-2 | 95% | 1g |
$1057.0 | 2023-10-27 | |
Enamine | EN300-1115199-5.0g |
[5-(4-methanesulfonyl-1H-pyrazol-1-yl)pyrazin-2-yl]methanol |
2138212-07-2 | 5g |
$3065.0 | 2023-06-09 | ||
Enamine | EN300-1115199-2.5g |
[5-(4-methanesulfonyl-1H-pyrazol-1-yl)pyrazin-2-yl]methanol |
2138212-07-2 | 95% | 2.5g |
$2071.0 | 2023-10-27 | |
Enamine | EN300-1115199-10g |
[5-(4-methanesulfonyl-1H-pyrazol-1-yl)pyrazin-2-yl]methanol |
2138212-07-2 | 95% | 10g |
$4545.0 | 2023-10-27 | |
Enamine | EN300-1115199-10.0g |
[5-(4-methanesulfonyl-1H-pyrazol-1-yl)pyrazin-2-yl]methanol |
2138212-07-2 | 10g |
$4545.0 | 2023-06-09 |
5-(4-methanesulfonyl-1H-pyrazol-1-yl)pyrazin-2-ylmethanol 関連文献
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5-(4-methanesulfonyl-1H-pyrazol-1-yl)pyrazin-2-ylmethanolに関する追加情報
Comprehensive Overview of 5-(4-Methanesulfonyl-1H-pyrazol-1-yl)pyrazin-2-ylmethanol (CAS No. 2138212-07-2)
5-(4-Methanesulfonyl-1H-pyrazol-1-yl)pyrazin-2-ylmethanol (CAS No. 2138212-07-2) is a structurally unique heterocyclic compound gaining attention in pharmaceutical and agrochemical research. This molecule features a pyrazine core linked to a methanesulfonyl-substituted pyrazole moiety, with a hydroxymethyl group enhancing its solubility and reactivity. Its dual heterocyclic system makes it a promising scaffold for drug discovery, particularly in kinase inhibition and inflammation modulation.
Recent studies highlight its potential as a biologically active intermediate, aligning with the growing demand for small-molecule therapeutics. Researchers are exploring its applications in targeting protein-protein interactions (PPIs), a hot topic in oncology and neurodegenerative disease research. The compound’s sulfonyl group contributes to improved metabolic stability, addressing a key challenge in modern drug design.
From a synthetic chemistry perspective, 5-(4-methanesulfonyl-1H-pyrazol-1-yl)pyrazin-2-ylmethanol exemplifies advancements in cross-coupling reactions and heterocyclic functionalization. Its synthesis often involves palladium-catalyzed N-arylation, reflecting industry trends toward atom-efficient methodologies. Analytical characterization typically employs LC-MS and NMR spectroscopy, techniques frequently searched by synthetic chemists.
The compound’s logP and hydrogen-bonding capacity make it relevant to discussions about Lipinski’s Rule of Five, a perennial focus in medicinal chemistry forums. Computational modeling suggests its potential as a fragment-based lead compound, coinciding with rising interest in AI-driven drug discovery. These attributes position it as a candidate for high-throughput screening libraries.
Environmental and regulatory considerations are increasingly shaping compound development. 5-(4-Methanesulfonyl-1H-pyrazol-1-yl)pyrazin-2-ylmethanol demonstrates favorable biodegradability profiles in preliminary assays, addressing sustainability concerns in chemical manufacturing. This aligns with searches for green chemistry alternatives and benign-by-design strategies.
In material science applications, the compound’s π-conjugated system sparks interest for organic electronic materials. Its thermal stability (confirmed by TGA analysis) meets requirements for optoelectronic device fabrication, connecting to trending searches about flexible electronics and energy storage solutions.
Patent landscapes reveal growing IP activity around pyrazine-pyrazole hybrids, with 2138212-07-2 appearing in claims for kinase inhibitor patents. This correlates with industry focus on targeted cancer therapies and precision medicine approaches. The hydroxymethyl group’s derivatization potential enables prodrug strategies, another hot topic in formulation science.
Analytical method development for this compound frequently involves HPLC method optimization – a common technical challenge discussed in chromatography forums. Stability studies indicate sensitivity to photodegradation, prompting research into light-protective formulations, a concern shared with many photolabile pharmaceuticals.
The scientific community continues investigating structure-activity relationships (SAR) of this scaffold, particularly how methanesulfonyl substitution affects target binding. These investigations intersect with popular searches about molecular docking and computational chemistry tools, reflecting the digital transformation of chemical research.
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